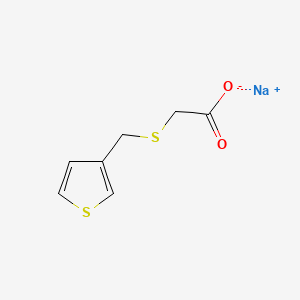
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups and iodine atoms, making it a subject of interest in both synthetic chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the iodination of a benzoyl precursor, followed by the introduction of ethylamino and ethyl(1-oxopropyl)amino groups through nucleophilic substitution reactions. The final step involves the coupling of the modified benzoyl compound with L-Proline under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoyl derivatives.
Scientific Research Applications
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent due to its iodine content.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The iodine atoms in the compound may also play a role in its mechanism of action, particularly in diagnostic applications where they enhance imaging contrast.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- include:
Uniqueness
What sets L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- apart from similar compounds is its specific combination of functional groups and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
35245-17-1 |
|---|---|
Molecular Formula |
C20H24I3N3O5 |
Molecular Weight |
767.1 g/mol |
IUPAC Name |
(2S)-1-[3-(ethylcarbamoyl)-5-[ethyl(propanoyl)amino]-2,4,6-triiodobenzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24I3N3O5/c1-4-11(27)25(6-3)17-15(22)12(18(28)24-5-2)14(21)13(16(17)23)19(29)26-9-7-8-10(26)20(30)31/h10H,4-9H2,1-3H3,(H,24,28)(H,30,31)/t10-/m0/s1 |
InChI Key |
OLQAFHPCECXYGF-JTQLQIEISA-N |
Isomeric SMILES |
CCC(=O)N(CC)C1=C(C(=C(C(=C1I)C(=O)N2CCC[C@H]2C(=O)O)I)C(=O)NCC)I |
Canonical SMILES |
CCC(=O)N(CC)C1=C(C(=C(C(=C1I)C(=O)N2CCCC2C(=O)O)I)C(=O)NCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


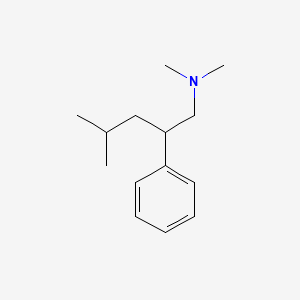


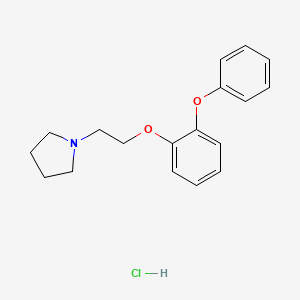
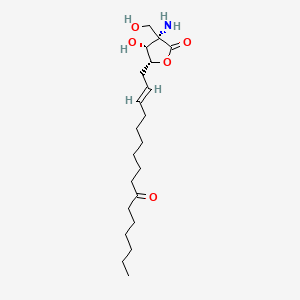
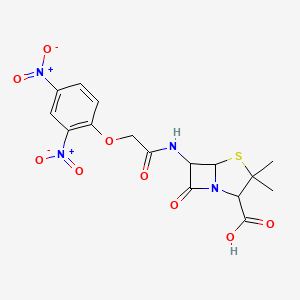
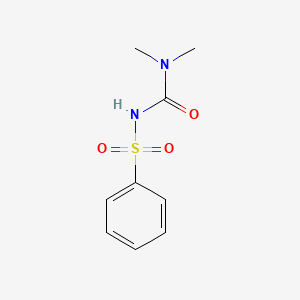
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)



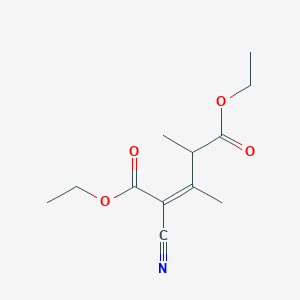
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
